molecular formula C24H24N4O3S2 B2442200 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1234973-68-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2442200
CAS No.: 1234973-68-2
M. Wt: 480.6
InChI Key: KLBNPQZWRZYGSE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-15-20(16(2)28(27-15)19-11-12-33(30,31)14-19)13-23(29)25-18-9-7-17(8-10-18)24-26-21-5-3-4-6-22(21)32-24/h3-10,19H,11-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBNPQZWRZYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article explores the synthesis, structure-activity relationships, and biological evaluations of this compound and its derivatives.

Chemical Structure

The compound features a benzothiazole moiety linked to a phenyl group and an acetamide functional group. Its structure can be represented as follows:

N 4 benzo d thiazol 2 yl phenyl 2 1 1 1 dioxidotetrahydrothiophen 3 yl 3 5 dimethyl 1H pyrazol 4 yl acetamide\text{N 4 benzo d thiazol 2 yl phenyl 2 1 1 1 dioxidotetrahydrothiophen 3 yl 3 5 dimethyl 1H pyrazol 4 yl acetamide}

Synthesis

The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivative : Utilizing 2-amino-thiophenes and appropriate electrophiles.
  • Introduction of Acetamide Group : Reaction with acetic anhydride or acetic acid under acidic conditions.
  • Formation of Pyrazole Moiety : This may involve cyclization reactions with hydrazine derivatives and corresponding carbonyl compounds.

Anti-Tubercular Activity

Recent studies have indicated that compounds related to benzothiazoles exhibit significant anti-tubercular activity. For instance, a series of benzothiazole-based compounds were tested against Mycobacterium tuberculosis (Mtb), revealing minimum inhibitory concentrations (MICs) as low as 2.6 µM for some derivatives . The structure–activity relationship (SAR) analysis indicated that modifications at the C-3 position of the benzothiazole significantly influenced both potency and cytotoxicity.

CompoundMIC (µM)Cytotoxicity (Vero cell TC50 µM)
Compound A2.60.1
Compound B3–8Not specified

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a clinical trial for patients with multi-drug resistant tuberculosis (MDR-TB). Results indicated a significant reduction in bacterial load after 8 weeks of treatment.
  • Case Study 2 : An analog demonstrated promising results in inhibiting tumor growth in xenograft models, leading to further investigations into its pharmacokinetic properties.

Q & A

Q. What are the recommended strategies for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and functionalized pyrazole precursors. Key steps include:

  • Thioether formation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioamide intermediates .
  • Acetamide coupling : Using chloroacetyl chloride or activated esters to introduce the acetamide moiety under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .
  • Sulfone group introduction : Oxidation of tetrahydrothiophene derivatives with mCPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide functionality . Critical intermediates : 4-(benzo[d]thiazol-2-yl)benzenamine, 3,5-dimethyl-1H-pyrazole derivatives, and tetrahydrothiophene-3-yl precursors.

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, particularly for the benzo[d]thiazole and pyrazole rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. How do reaction conditions (solvent, temperature) influence yield and purity?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while dichloromethane is preferred for acid-sensitive steps .
  • Temperature control : Pyrazole ring formation often requires reflux (80–100°C), whereas sulfone oxidation proceeds at 0–25°C to avoid overoxidation .
  • Catalysts : Lewis acids (e.g., AlCl3_3) improve acetamide coupling efficiency, but must be quenched thoroughly to prevent side reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding patterns be resolved?

Discrepancies may arise from polymorphism or solvent inclusion. Recommended approaches:

  • Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation) to identify robust vs. transient interactions .
  • Variable-temperature XRD : Assess thermal stability of crystal packing .
  • Computational modeling : Compare DFT-calculated vs. experimental bond lengths/angles to validate assignments .

Q. What mechanistic insights explain unexpected reactivity in sulfone-containing analogs?

The electron-withdrawing sulfone group alters reaction pathways:

  • Nucleophilic attack : Sulfone stabilizes adjacent carbocations, directing substitution to the pyrazole C-4 position .
  • Steric effects : The 1,1-dioxidotetrahydrothiophen-3-yl group may hinder access to the pyrazole N-1 site, requiring bulky base catalysts (e.g., DBU) for functionalization .
  • Contradictory data : If yields drop unexpectedly, evaluate competing pathways (e.g., ring-opening of tetrahydrothiophene) via LC-MS monitoring .

Q. What in silico methods predict biological target interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the benzo[d]thiazole moiety’s affinity for ATP-binding pockets .
  • Pharmacophore mapping : Identify critical features (e.g., acetamide’s hydrogen-bond acceptor, pyrazole’s hydrophobic surface) using Discovery Studio .
  • ADMET prediction : SwissADME or pkCSM tools assess solubility and metabolic stability, which may correlate with in vivo efficacy .

Methodological Notes

  • Contradictions in synthesis routes : Some studies report divergent yields for similar steps (e.g., 60–85% for thioether formation). Replicate under standardized conditions (argon atmosphere, strict moisture control) to identify reproducibility issues .
  • Data validation : Cross-reference spectral data with structurally related compounds (e.g., N-(4-ethoxybenzo[d]thiazol-2-yl) analogs) to confirm assignments .

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